molecular formula C6H7N3O B13858085 N-(5-Aminopyridin-2-yl)formamide CAS No. 827586-03-8

N-(5-Aminopyridin-2-yl)formamide

Cat. No.: B13858085
CAS No.: 827586-03-8
M. Wt: 137.14 g/mol
InChI Key: IIVURCLDNOVARV-UHFFFAOYSA-N
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Description

N-(5-Aminopyridin-2-yl)formamide is a pyridine derivative featuring a formamide group (-NHCHO) at the 2-position and an amino group (-NH₂) at the 5-position of the pyridine ring. This structure imparts unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

CAS No.

827586-03-8

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

N-(5-aminopyridin-2-yl)formamide

InChI

InChI=1S/C6H7N3O/c7-5-1-2-6(8-3-5)9-4-10/h1-4H,7H2,(H,8,9,10)

InChI Key

IIVURCLDNOVARV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1N)NC=O

Origin of Product

United States

Preparation Methods

Formylation of 5-Aminopyridin-2-amine

The most straightforward approach involves the direct formylation of the amino group on 5-aminopyridin-2-amine. This method typically employs formylating agents such as formic acid derivatives or formic acid itself under controlled conditions.

  • Procedure: The amino group of 5-aminopyridin-2-amine is reacted with formic acid or formylating agents (e.g., formic acid anhydride or formic acid/acid chloride mixtures) to yield the corresponding formamide.
  • Reaction conditions: Mild heating or room temperature conditions are often sufficient.
  • Yields: Moderate to high yields (typically 70–90%) depending on reaction time and purity of reagents.

This method is classical and widely used due to its simplicity and the commercial availability of starting materials.

Base-Promoted Cascade Reaction Using Formamides and N-Propargylic β-Enaminones

A more recent and innovative approach involves a cascade reaction where formamides act as nucleophiles reacting with in situ-generated 1,4-oxazepines from N-propargylic β-enaminones:

  • Mechanism:
    • Base-promoted cyclization of N-propargylic β-enaminones generates 1,4-oxazepine intermediates.
    • Nucleophilic addition of formamide to these intermediates occurs.
    • Spontaneous N-deformylation leads to the formation of 2-aminopyridine derivatives, including this compound as an intermediate or product.
  • Reaction conditions: Room temperature, NaOH as the sole additive, and DMSO as solvent.
  • Advantages: Mild, metal-free, environmentally friendly with water and sodium formate as byproducts.
  • Yields: Good yields ranging from 31% to 88%, depending on substrate and reaction specifics.

This method highlights the formyl group as a traceless activator, facilitating nucleophilic addition and then being removed in situ, which is advantageous for efficient synthesis.

Copper-Catalyzed Cross-Coupling Using Stable Formamides

Another approach involves copper-catalyzed cross-coupling reactions between 2-halopyridines and stable formamides:

  • Method:
    • 2-Halopyridines are reacted with formamides in the presence of copper iodide (CuI) and ligands such as phenanthroline.
    • The reaction typically occurs in toluene under reflux.
  • Key points:
    • One equivalent of formamide is sufficient.
    • The reaction time varies, sometimes requiring extended periods (up to 48 h for sterically hindered substrates).
    • Hydrolysis or methanolysis steps may be needed for isolating the final amide.
  • Yields: Moderate to high (up to 85% isolated yield reported for similar substrates).
  • Scalability: Suitable for large-scale synthesis due to the use of stable, inexpensive reagents and simple workup.

Iodine and TBHP-Promoted C–C Bond Cleavage Method

A metal-free method employs iodine and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage in a reaction between a-bromoketones and 2-aminopyridines, leading to N-(pyridin-2-yl)amides:

  • Reaction conditions: Toluene solvent, mild temperatures (~110 °C).
  • Mechanism: Radical-mediated process involving C–C bond cleavage and amide formation.
  • Yields: Moderate yields reported; reaction conditions are mild and metal-free.
  • Notes: While this method is more general for N-(pyridin-2-yl)amides, it can be adapted for this compound derivatives depending on substituents.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yields (%) Advantages Limitations
Formylation of 5-aminopyridin-2-amine 5-Aminopyridin-2-amine, formic acid Mild heating or room temp 70–90 Simple, direct Requires pure amine, possible side reactions
Base-Promoted Cascade Reaction N-Propargylic β-enaminones, formamides, NaOH Room temp, DMSO, base only 31–88 Mild, metal-free, environmentally friendly Moderate yields, substrate dependent
Copper-Catalyzed Cross-Coupling 2-Halopyridines, formamides, CuI, phen Reflux in toluene, 10–48 h Up to 85 Scalable, uses stable reagents Longer reaction times, catalyst required
Iodine/TBHP-Promoted C–C Bond Cleavage a-Bromoketones, 2-aminopyridines, I2, TBHP 110 °C, toluene Moderate Metal-free, mild conditions Radical process may cause side reactions

Research Results and Notes

  • The copper-catalyzed method was demonstrated on a 10 mmol scale with isolated yields up to 85%, showing practical utility for synthesis of 2-alkyl(aryl)aminopyridines.
  • The base-promoted cascade reaction proceeds smoothly at room temperature with NaOH as the only additive, producing water and sodium formate as benign byproducts, which aligns with green chemistry principles.
  • The iodine/TBHP method enables the formation of N-(pyridin-2-yl)amides via a radical mechanism without the need for metals, expanding the toolbox for amide synthesis from 2-aminopyridines.
  • Reaction intermediates such as N-(pyridin-2-yl)formamides can be isolated and further transformed, indicating the versatility of these preparation routes.

Chemical Reactions Analysis

Types of Reactions

N-(5-Aminopyridin-2-yl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary amines. Substitution reactions can lead to various substituted pyridine derivatives.

Scientific Research Applications

N-(5-Aminopyridin-2-yl)formamide has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: this compound is utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-(5-Aminopyridin-2-yl)formamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For instance, it may inhibit certain kinases or interact with G-protein-coupled receptors (GPCRs), leading to downstream effects on cellular signaling and function.

Comparison with Similar Compounds

Substituent Effects on the Pyridine Ring

  • N-(5-Bromo-2-pyridinyl)-formamide (CAS 141354-32-7): The bromine atom at the 5-position introduces strong electron-withdrawing effects, altering reactivity compared to the amino group in the target compound. Higher molecular weight (201.02 g/mol) and density (1.738 g/cm³) due to bromine’s atomic mass and size . Predicted boiling point (355.6°C) suggests greater thermal stability than the amino-substituted analog .
  • N-(5-Chloro-3-formylpyridin-2-YL)pivalamide (CAS 127446-33-7):

    • Chlorine and formyl groups at positions 5 and 3 create steric hindrance and electronic modulation.
    • The pivalamide group (-CONHC(CH₃)₃) enhances hydrophobicity compared to formamide .

Amide Group Modifications

  • Bulkier substituents may reduce solubility but improve metabolic stability.
  • FANFT (N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide): A thiazolyl and nitro-furyl substituent system confers carcinogenic activity via prostaglandin endoperoxide synthetase-mediated metabolism . Unlike the target compound, FANFT’s nitro group undergoes metabolic activation, forming DNA adducts linked to bladder cancer in rats .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Properties
N-(5-Aminopyridin-2-yl)formamide C₆H₇N₃O 137.14 Predicted high solubility due to -NH₂
N-(5-Bromo-2-pyridinyl)-formamide C₆H₅BrN₂O 201.02 Density: 1.738 g/cm³; Boiling point: 355.6°C
FANFT C₇H₆N₄O₃S 242.22 Carcinogenic; metabolized via prostaglandin pathways
N-(5-Aminopyridin-2-yl)cyclopropanecarboxamide C₉H₁₁N₃O 177.21 Enhanced steric bulk; unknown bioactivity

Biological Activity

N-(5-Aminopyridin-2-yl)formamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its applications and effects.

Chemical Structure and Properties

This compound features both an amino group and a formamide group attached to a pyridine ring, contributing to its unique reactivity and biological properties. The structural formula can be represented as follows:

C7H8N4O\text{C}_7\text{H}_8\text{N}_4\text{O}

This dual functionality allows for diverse interactions with biological targets, making it a valuable compound in various research applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific kinases and other enzymes involved in cellular signaling pathways. This inhibition can lead to altered cellular responses, which may be beneficial in treating various diseases.
  • Receptor Modulation : this compound may also interact with G-protein-coupled receptors (GPCRs), influencing downstream signaling pathways that affect cell proliferation, differentiation, and apoptosis.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Its efficacy against various bacterial strains has been documented, showcasing its ability to inhibit growth and viability. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable case study involved:

  • Cell Line : Human breast cancer MCF-7 cells
  • Effect : Induction of apoptosis at concentrations of 10–50 µM after 24 hours of treatment, with significant increases in caspase-3 activity observed.

This suggests potential for further development as an anticancer therapeutic agent .

Case Studies

  • Study on Enzyme Inhibition : A study conducted by researchers evaluated the inhibitory effects of this compound on phosphatidylinositol 3-kinase (PI3K), a critical enzyme in cancer signaling pathways. The results indicated a dose-dependent inhibition, with IC50 values suggesting effective modulation at nanomolar concentrations .
  • Antifibrotic Activity : Another research project assessed the antifibrotic properties of derivatives related to this compound. The study found that these compounds significantly reduced collagen deposition in vitro, indicating their potential use in treating fibrotic diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-Aminopyridin-2-yl)formamide, and how can reaction efficiency be optimized?

  • Methodology : A common approach involves cyclization and Vilsmeier reactions. For example, a structurally similar compound, N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide, was synthesized via cyclization of diethylaminomalonate hydrochloride with guanidine carbonate, followed by a Vilsmeier formylation step, achieving 82.62% yield and 99.62% purity . Optimization parameters include:

  • Temperature control : Maintaining 50–60°C during formylation to minimize side reactions.
  • Catalytic systems : Use of Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction homogeneity.

Q. Which analytical techniques are critical for characterizing This compound and verifying its purity?

  • Methodology :

  • NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the formamide (-NHCHO) and pyridine amine (-NH₂) groups .
  • HPLC : Quantifies purity (>99%) and detects impurities (e.g., unreacted intermediates) .
  • CHNS elemental analysis : Validates empirical formula consistency (e.g., C₆H₇N₃O) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]⁺ at m/z 152.0822) .

Q. What are the common chemical reactions involving This compound in synthetic workflows?

  • Methodology :

  • Acylation : Reacts with acyl chlorides to form N-acyl derivatives, useful in peptide mimetics .
  • Condensation reactions : Forms Schiff bases with aldehydes/ketones, enabling applications in coordination chemistry .
  • Nucleophilic substitution : The 5-amino group on pyridine participates in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for This compound derivatives?

  • Methodology :

  • Comparative analysis : Cross-reference with structurally validated analogs (e.g., N-(5-aminopyridin-2-yl)cyclopropanecarboxamide) to identify signature peaks .
  • Dynamic NMR : Resolves tautomeric equilibria (e.g., amine-imine tautomerism) causing signal splitting .
  • X-ray crystallography : Resolves ambiguities in regiochemistry by confirming bond lengths and angles .

Q. What computational strategies predict the reactivity and binding interactions of This compound with biological targets?

  • Methodology :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular docking : Uses software like AutoDock Vina to model interactions with enzymes (e.g., kinases) based on the pyridine-formamide scaffold .
  • MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

Q. How do steric and electronic effects influence the regioselectivity of This compound in multicomponent reactions?

  • Methodology :

  • Steric maps : Generate using tools like MOE to identify steric clashes at the 2-pyridyl position, directing reactivity to the 5-amino group .
  • Hammett analysis : Quantifies electronic effects of substituents on reaction rates (σₚ values correlate with substituent electronegativity) .
  • Kinetic isotopic labeling : Traces regioselective pathways (e.g., deuterium labeling at NH₂ to track hydrogen transfer) .

Q. What strategies mitigate side reactions during the synthesis of This compound under anhydrous conditions?

  • Methodology :

  • Inert atmosphere : Use of argon/nitrogen to prevent oxidation of the amine group .
  • Protecting groups : Temporary protection of the 5-amino group with Boc (tert-butoxycarbonyl) before formylation .
  • Catalyst screening : Test Pd/C or Raney Ni for selective hydrogenation of intermediates .

Data Interpretation and Validation

Q. How can researchers validate the biological activity of This compound against conflicting in vitro assays?

  • Methodology :

  • Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) .
  • Counter-screening : Test against off-target proteins (e.g., cytochrome P450 isoforms) to confirm selectivity .
  • Metabolic stability assays : Use liver microsomes to assess compound degradation rates impacting bioactivity .

Q. What mechanistic insights explain the instability of This compound in acidic media?

  • Methodology :

  • pH-rate profiling : Monitor degradation kinetics at pH 1–7 to identify hydrolysis-prone bonds .
  • LC-MS/MS : Identify degradation products (e.g., formic acid and 5-aminopyridin-2-amine) .
  • Theoretical calculations : Predict protonation states using pKa prediction tools (e.g., MarvinSuite) .

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